molecular formula C12H17NO2 B13671344 Ethyl 3-isobutylisonicotinate

Ethyl 3-isobutylisonicotinate

Cat. No.: B13671344
M. Wt: 207.27 g/mol
InChI Key: VAYXKXOYDVFGBV-UHFFFAOYSA-N
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Description

Ethyl 3-isobutylisonicotinate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents. This compound is characterized by its unique structure, which includes an ethyl group, an isobutyl group, and an isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-isobutylisonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Isonicotinic Acid+EthanolAcid CatalystEthyl 3-isobutylisonicotinate+Water\text{Isonicotinic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Isonicotinic Acid+EthanolAcid Catalyst​Ethyl 3-isobutylisonicotinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 3-isobutylisonicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-isobutylisonicotinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release isonicotinic acid, which may interact with biological targets such as enzymes and receptors. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Isopropyl butyrate

These compounds differ in their alkyl and aryl groups, leading to variations in their physical and chemical properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11-5-6-13-8-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3

InChI Key

VAYXKXOYDVFGBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)CC(C)C

Origin of Product

United States

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